molecular formula C6H14ClP B1205602 Chlorodiisopropylphosphine CAS No. 40244-90-4

Chlorodiisopropylphosphine

Cat. No. B1205602
CAS RN: 40244-90-4
M. Wt: 152.6 g/mol
InChI Key: JZPDBTOWHLZQFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chlorodiisopropylphosphine can be synthesized using magnesium, isopropyl chloride, and phosphorus trichloride in the presence of tetrahydrofuran as the solvent. The use of ultrasound irradiation in this process has been shown to significantly enhance the product yield to 80.1% with a purity of 96% after fractionation, offering a cleaner and more efficient synthesis method compared to traditional approaches (Zhang Bao-gui, 2007).

Molecular Structure Analysis

The molecular structure of chlorodiisopropylphosphine and its derivatives has been extensively studied, particularly in the context of metal complexes. For instance, the synthesis of sterically demanding phosphines based on a 2,6-dibenzhydryl-4-methylphenyl core has led to the development of mononuclear complexes with metals such as RuII, PdII, and PtII. These complexes have been structurally characterized, revealing significant C-H···π and C-H···M interactions (M. K. Pandey, J. Mague, M. Balakrishna, 2018).

Chemical Reactions and Properties

Chlorodiisopropylphosphine participates in various chemical reactions, forming complexes with significant catalytic activities. For example, the ruthenium complex synthesized from chlorodiisopropylphosphine derivatives has shown exceptional performance in the catalytic oxidation of styrene derivatives, highlighting its potential in industrial applications (M. K. Pandey, J. Mague, M. Balakrishna, 2018).

Scientific Research Applications

Chlorodiisopropylphosphine is an organophosphorus compound with the formula [(CH3)2CH]2PCl . It’s a colorless liquid that reacts with water and oxygen . Here are some of its applications:

  • Preparation of Tertiary Phosphines and Phosphinite Ligands

    • Field : Organic Chemistry
    • Application : Chlorodiisopropylphosphine is used to prepare tertiary phosphines and phosphinite ligands .
    • Method : The compound is prepared by treating phosphorus trichloride with the Grignard reagent isopropylmagnesium chloride . Chlorodiisopropylphosphine reacts with Grignard reagents and organolithium compounds to give phosphines . It also reacts with alcohols and phenols to give phosphinites .
    • Results : The reaction of less hindered Grignard reagents with PCl3 affords a superior yield of the monochloro derivative . Phosphinites are versatile ligands .
  • Synthesis of p-styryldiisopropylphosphine

    • Field : Organic Synthesis
    • Application : Chlorodiisopropylphosphine can be used to synthesize p-styryldiisopropylphosphine .
    • Method : This is achieved by reacting Chlorodiisopropylphosphine with 4-chlorostyrene via a Grignard reaction .
    • Results : The result is the formation of p-styryldiisopropylphosphine .
  • Zirconophosphination of Alkynes

    • Field : Organometallic Chemistry
    • Application : Chlorodiisopropylphosphine can be used as a phosphination reagent in combination with [Cp2Zr (1-butene) (DMAP)] (Cp=cyclopentadienyl; DMAP= 4- (dimethylamino)pyridine)) for the zirconophosphination of alkynes .
    • Method : The method involves the reaction of Chlorodiisopropylphosphine with alkynes in the presence of a zirconium complex .
    • Results : The result is the formation of zirconoalkenylphosphines .
  • Synthesis of Luminescent Mixed-Donor Platinum POCN Pincer Complex
    • Field : Organometallic Chemistry
    • Application : Chlorodiisopropylphosphine can be used to synthesize a luminescent mixed-donor platinum POCN pincer complex .
    • Method : This is achieved via a cyclometalation process .
    • Results : The result is the formation of a luminescent mixed-donor platinum POCN pincer complex .

Safety And Hazards

Chlorodiisopropylphosphine is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be handled only in a well-ventilated area and with appropriate protective clothing .

properties

IUPAC Name

chloro-di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPDBTOWHLZQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337132
Record name Chlorodiisopropylphosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodiisopropylphosphine

CAS RN

40244-90-4
Record name Chlorodiisopropylphosphine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodiisopropylphosphine
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Record name Chlorodiisopropylphosphine
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Record name Chlorodiisopropylphosphine
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Record name CHLORODIISOPROPYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
363
Citations
AH Guo, S Feng, YT Mi, HZ Li - Applied Mechanics and Materials, 2013 - Trans Tech Publ
… Chlorodiisopropylphosphine Bis(heptafluoroisopropyl)tetrafluorophosphate is prepared from Chlorodiisopropylphosphine … used to dissolve Chlorodiisopropylphosphine in anhydrous …
Number of citations: 1 www.scientific.net
AH Guo, F Yuan, CN Zhang, WB Su - Advanced Materials …, 2013 - Trans Tech Publ
… Chlorodiisopropylphosphine Bis(heptafluoroisopropyl)tetrafluorophosphate is prepared from Chlorodiisopropylphosphine … used to dissolve Chlorodiisopropylphosphine in anhydrous …
Number of citations: 0 www.scientific.net
W Voskuil, JF Arens - Organic Syntheses, 2003 - Wiley Online Library
Chlorodiisopropylphosphine product: Chlorodiisopropylphosphine product: chlorodiisobutylphosphine product: chlorodi‐sec‐butylphosphine product: chlorodi‐t …
Number of citations: 0 onlinelibrary.wiley.com
D Morales-Morales, C Grause, K Kasaoka… - Inorganica Chimica …, 2000 - Elsevier
The PCP ligand precursor 1,3-bis(diisopropylphosphinito)benzene is conveniently prepared from the reaction of chlorodiisopropylphosphine and resorcinol in the presence of 4-…
Number of citations: 233 www.sciencedirect.com
R Cheng, CJ Li - Angewandte Chemie International Edition, 2023 - Wiley Online Library
… with this nickel-catalyzed coupling reaction with chlorodiisopropylphosphine (2c) to afford a series of desired … Compared to chlorodiisopropylphosphine (2c), which gave product 3db in …
Number of citations: 2 onlinelibrary.wiley.com
RB Bedford, M Betham, AJM Caffyn… - Chemical …, 2008 - pubs.rsc.org
… In summary, simple rhodium chlorodiisopropylphosphine complexes serve as excellent catalysts for the ortho-arylation of phenols . These complexes can be either pre-formed or …
Number of citations: 44 pubs.rsc.org
A Licea-Claverie, IA Rivero, MS Morales, MG Moreno - Polymer bulletin, 1997 - Springer
… from 4-chlorostyrene (Aldrich) and chlorodiisopropylphosphine (Aldrich) by a slight modification … After cooling to —40 C, chlorodiisopropylphosphine (0.036 mol) disolved in 25 mL of dry …
Number of citations: 5 link.springer.com
BJ Reeves, BM Boardman - Polyhedron, 2014 - Elsevier
… The resulting 2-bromo-5-lithio-thiophene was allowed to react without isolation with chlorodiisopropylphosphine (1.71 mL, 10.75 mmol) at −78 C and allowed to warm to room …
Number of citations: 6 www.sciencedirect.com
O Grossman, C Azerraf, D Gelman - Organometallics, 2006 - ACS Publications
… with n-BuLi/TMEDA and chlorodiisopropylphosphine. The synthesis of 3 was accomplished … in THF and subsequent quenching with chlorodiisopropylphosphine. It is worth noting that …
Number of citations: 80 pubs.acs.org
G Mohammadnezhad, S Abad… - Journal of Structural …, 2019 - Springer
In this research, one-pot synthesis of aliphatic pincer ligands via S N 2 reaction have been studied using theoretical calculations. The kinetics and thermodynamics of the reactions …
Number of citations: 1 link.springer.com

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